molecular formula C9H11IN2O3S B3638526 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3638526
M. Wt: 354.17 g/mol
InChI Key: XQWVSPBNVVTNLY-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound characterized by the presence of an iodophenyl group and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of 4-iodoaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine or its derivatives under appropriate conditions. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N2-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Comparison: N2-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom also increases the compound’s molecular weight and hydrophobicity, which can influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O3S/c1-16(14,15)12(6-9(11)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWVSPBNVVTNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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